molecular formula C12H16N2OS B11810691 1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11810691
M. Wt: 236.34 g/mol
InChI Key: QZPJCKOZRWZZMC-UHFFFAOYSA-N
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Description

1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ringThe molecular formula of this compound is C12H16N2OS, and it has a molecular weight of 236.33 g/mol .

Chemical Reactions Analysis

1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar compounds to 1-(2-(6-Mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone include:

The uniqueness of this compound lies in its mercapto group, which provides distinct reactivity and potential for covalent binding to biological targets .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

1-[2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C12H16N2OS/c1-8-6-10(7-13-12(8)16)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16)

InChI Key

QZPJCKOZRWZZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=S)C2CCCN2C(=O)C

Origin of Product

United States

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